3-{[4-(difluoromethoxy)phenyl]carbamoyl}-2-{[(pyridin-3-yl)methyl]amino}propanoic acid
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Overview
Description
3-{[4-(difluoromethoxy)phenyl]carbamoyl}-2-{[(pyridin-3-yl)methyl]amino}propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a difluoromethoxy group, a phenyl ring, an amino group, a pyridinylmethyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(difluoromethoxy)phenyl]carbamoyl}-2-{[(pyridin-3-yl)methyl]amino}propanoic acid typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Difluoromethoxy Phenyl Intermediate:
Amination: The phenyl intermediate is then subjected to amination reactions to introduce the amino group.
Coupling with Pyridinylmethyl Group: The next step involves coupling the aminated phenyl intermediate with a pyridinylmethyl group using palladium-catalyzed cross-coupling reactions.
Formation of the Butanoic Acid Moiety: Finally, the butanoic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(difluoromethoxy)phenyl]carbamoyl}-2-{[(pyridin-3-yl)methyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The difluoromethoxy and amino groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-{[4-(difluoromethoxy)phenyl]carbamoyl}-2-{[(pyridin-3-yl)methyl]amino}propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(difluoromethoxy)phenyl]carbamoyl}-2-{[(pyridin-3-yl)methyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-((4-Methoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
4-((4-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid: Contains a chlorophenyl group instead of a difluoromethoxy group.
Uniqueness
The presence of the difluoromethoxy group in 3-{[4-(difluoromethoxy)phenyl]carbamoyl}-2-{[(pyridin-3-yl)methyl]amino}propanoic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from similar compounds.
Properties
IUPAC Name |
4-[4-(difluoromethoxy)anilino]-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O4/c18-17(19)26-13-5-3-12(4-6-13)22-15(23)8-14(16(24)25)21-10-11-2-1-7-20-9-11/h1-7,9,14,17,21H,8,10H2,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYYJKOZRZNNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(CC(=O)NC2=CC=C(C=C2)OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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